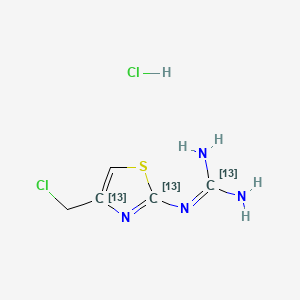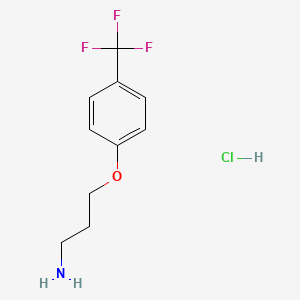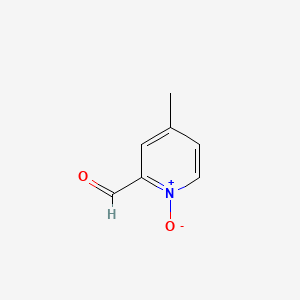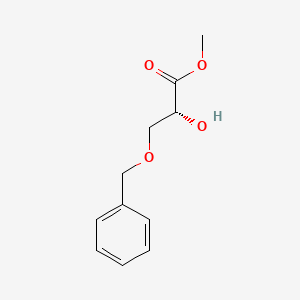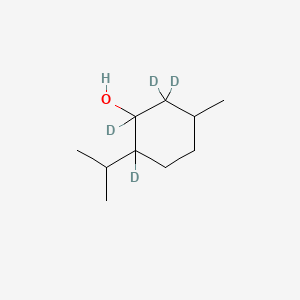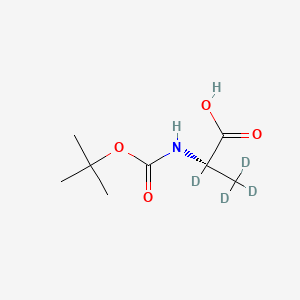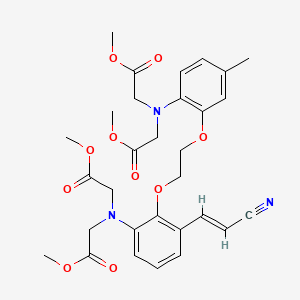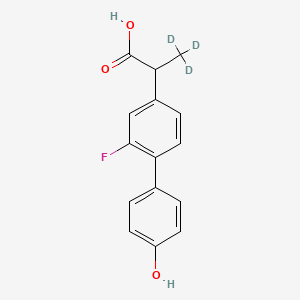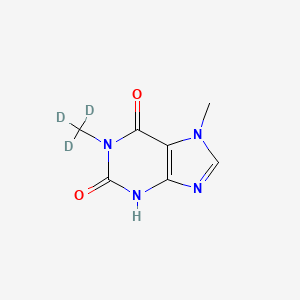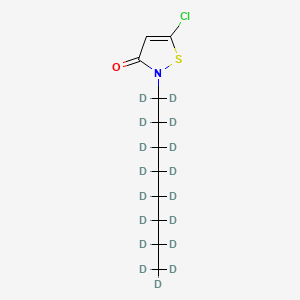
5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-(n-octyl-d17)-4-isothiazolin-3-one (CIT) is an antimicrobial biocide used in a variety of industrial, commercial, and consumer products. CIT is a broad-spectrum biocide, meaning it is effective against a wide range of microorganisms. It is especially effective against bacteria and fungi, and can be used in a variety of applications, including water treatment, cooling systems, and paints and coatings. CIT is also used as a preservative in cosmetics, personal care products, and pharmaceuticals.
科学的研究の応用
Antimicrobial and Preservative Efficacy
Isothiazolinones, including variations like "5-Chloro-2-methyl-4-isothiazolin-3-one" and its derivatives, are recognized for their antimicrobial properties, particularly in cosmetics and personal care products. Studies have indicated that these compounds, as part of the preservative system Kathon CG, are potent biocides effective against a broad spectrum of microorganisms. However, their usage is also associated with sensitization and allergic reactions, highlighting the importance of understanding both their efficacy and potential health impacts (de Groot & Weyland, 1988; de Groot, 1987).
Role in Biofouling Prevention
The use of non-oxidizing biocides, including isothiazolinone derivatives, in reverse osmosis (RO) systems, has been investigated to prevent biofouling on polyamide membranes. These compounds demonstrate significant antimicrobial efficiency, which is crucial for maintaining system performance and ensuring the safety of the treated water. However, their application must be balanced with considerations for human health and environmental safety, as some of these biocides pose hazard concerns (Da-Silva-Correa et al., 2022).
Insights into Oxidative Stress and Antioxidant Activity
Research on antioxidants, such as chlorogenic acid (CGA), which shares structural similarities with isothiazolinone derivatives, suggests potential applications in mitigating oxidative stress. Antioxidant activity assays, including ORAC and FRAP tests, have been extensively used to evaluate the scavenging capacity of compounds against reactive oxygen species. This body of work underscores the importance of antioxidants in health and disease prevention, potentially offering a context for the antioxidant capabilities of isothiazolinone derivatives and their contributions to cellular protection (Munteanu & Apetrei, 2021).
Environmental and Health Safety Considerations
While the applications of isothiazolinones and their derivatives in various industries are well-documented, their environmental persistence and potential health risks warrant careful consideration. Studies focusing on the safety, bioavailability, and ecological impacts of these compounds are essential for developing sustainable and safe use practices. Environmental assessments and risk evaluations play a critical role in informing regulatory guidelines and ensuring the responsible use of these chemicals (Bilal & Iqbal, 2019).
特性
IUPAC Name |
5-chloro-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-1,2-thiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNOS/c1-2-3-4-5-6-7-8-13-11(14)9-10(12)15-13/h9H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXFIUOGSODQW-OISRNESJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=O)C=C(S1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


